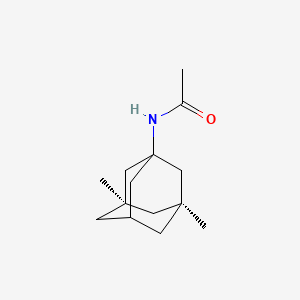
N-Acetyl Memantine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl Memantine is a derivative of memantine, a well-known medication used primarily for the treatment of moderate to severe Alzheimer’s disease. Memantine functions as an N-methyl-D-aspartate (NMDA) receptor antagonist, which helps to mitigate the symptoms of Alzheimer’s by regulating glutamate activity in the brain . This compound, with the chemical formula C14H23NO, is a compound of interest due to its potential neuroprotective properties and its role in various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl Memantine typically involves the acetylation of memantine. One common method includes reacting memantine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its identity and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl Memantine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to memantine.
Substitution: It can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced memantine, and various substituted derivatives depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
N-Acetyl Memantine has a wide range of applications in scientific research:
Wirkmechanismus
N-Acetyl Memantine exerts its effects primarily through its action as an NMDA receptor antagonist. By blocking the NMDA receptors, it prevents excessive glutamate activity, which is associated with neurotoxicity and neuronal damage in conditions like Alzheimer’s disease. This modulation of glutamate activity helps to protect neurons and maintain cognitive function . Additionally, it may have neuroprotective effects by reducing oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Memantine: The parent compound, used primarily for Alzheimer’s disease.
Amantadine: Another adamantane derivative, used as an antiviral and in the treatment of Parkinson’s disease.
Rimantadine: An antiviral agent similar to amantadine.
Uniqueness
N-Acetyl Memantine is unique due to its acetyl group, which may confer different pharmacokinetic properties compared to memantine. This modification can potentially enhance its neuroprotective effects and make it a valuable compound for further research and therapeutic development .
Eigenschaften
Molekularformel |
C14H23NO |
|---|---|
Molekulargewicht |
221.34 g/mol |
IUPAC-Name |
N-[(3R,5S)-3,5-dimethyl-1-adamantyl]acetamide |
InChI |
InChI=1S/C14H23NO/c1-10(16)15-14-6-11-4-12(2,8-14)7-13(3,5-11)9-14/h11H,4-9H2,1-3H3,(H,15,16)/t11?,12-,13+,14? |
InChI-Schlüssel |
WVIRSYCDAYUOMJ-AKJUYKBHSA-N |
Isomerische SMILES |
CC(=O)NC12CC3C[C@@](C1)(C[C@](C3)(C2)C)C |
Kanonische SMILES |
CC(=O)NC12CC3CC(C1)(CC(C3)(C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



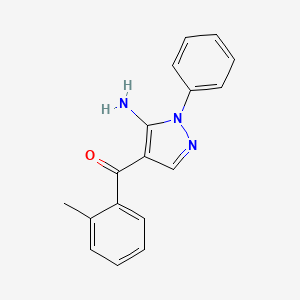
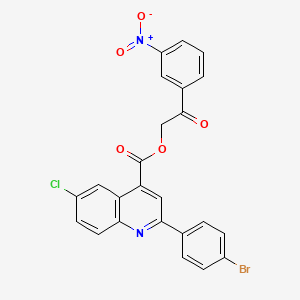
![3-{[1-Hydroxy-4-((E)-{3-[(phenylsulfonyl)amino]phenyl}diazenyl)-2-naphthoyl]amino}-4-[methyl(octadecyl)amino]benzenesulfonic acid](/img/structure/B12047831.png)

![1-allyl-4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B12047852.png)
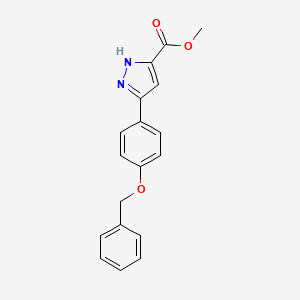

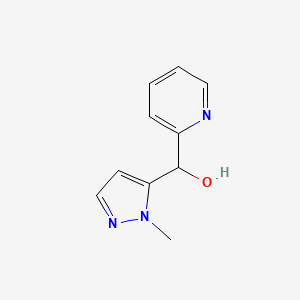
![methyl 4-{(E)-[({[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}benzoate](/img/structure/B12047869.png)

![[(1R,3S,6S,7R,9R)-9-hydroxy-3-methyl-5-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-oxatricyclo[4.3.0.03,7]nonan-6-yl]methyl benzoate](/img/structure/B12047873.png)
![2-{1-[2-(2-Chloro-phenyl)-acetyl]-piperidin-4-yl)-thiazole-4-carboxylic acid](/img/structure/B12047881.png)
![7-hydroxy-N-(2-methoxyphenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B12047886.png)
